Lappaconine is a new derivative of norditerpenoid alkaloids.
O(sup 1)-Methyllappaconidine
CAS No.: 23943-93-3
Cat. No.: VC0532485
Molecular Formula: C23H37NO6
Molecular Weight: 423.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23943-93-3 |
---|---|
Molecular Formula | C23H37NO6 |
Molecular Weight | 423.5 g/mol |
IUPAC Name | 11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,13,18-triol |
Standard InChI | InChI=1S/C23H37NO6/c1-5-24-10-21(26)7-6-14(29-3)23-12-8-11-13(28-2)9-22(27,15(12)18(11)30-4)16(20(23)24)17(25)19(21)23/h11-20,25-27H,5-10H2,1-4H3 |
Standard InChI Key | PTILZYWJYHNZDS-OKZWHMRISA-N |
SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O |
Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
O(sup 1)-Methyllappaconidine features a hexacyclic framework comprising fused cyclohexane and azabicyclic rings. The IUPAC name, 11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-8,13,18-triol, reflects its intricate stereochemistry . Key structural elements include:
-
A/E-Ring System: Twisted-chair/twisted-chair conformations in free-base forms, as observed in crystallographic studies of related norditerpenoid alkaloids .
-
Substituents: Three methoxy groups at positions 4, 6, and 16, alongside hydroxyl groups at positions 8, 13, and 18 .
The SMILES notation (CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)OC)O
) and InChIKey (PTILZYWJYHNZDS-UHFFFAOYSA-N
) provide precise descriptors for computational modeling .
Table 1: Physicochemical Properties of O(sup 1)-Methyllappaconidine
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 423.50 g/mol |
Topological Polar Surface Area | 91.60 Ų |
H-Bond Donors/Acceptors | 3 / 7 |
Rotatable Bonds | 4 |
Lipophilicity (XlogP) | -0.30 |
Pharmacological Activities and Mechanisms
Metabolic Interactions
In vitro models indicate that O(sup 1)-Methyllappaconidine is a substrate for CYP3A4 (67.78% probability) , a key enzyme in hepatic metabolism. This aligns with studies on lappaconitine, which undergoes oxidative demethylation and glucuronidation in rat and human liver microsomes . Such pathways may influence its bioavailability and half-life.
Biosynthesis and Natural Occurrence
Biogenetic Pathway
O(sup 1)-Methyllappaconidine originates from the amination of tetracyclic diterpenes in Aconitum species. The biosynthesis involves:
-
Skeleton Formation: Cyclization of geranylgeranyl pyrophosphate into ent-kaurene.
-
Oxidation and Rearrangement: Introduction of hydroxyl and methoxy groups via cytochrome P450 enzymes.
-
Amination: Incorporation of ethylamine to form the azabicyclic core .
Distribution in Aconitum Species
The compound has been isolated from:
Its concentration varies seasonally, peaking during flowering stages due to upregulated alkaloid biosynthesis .
Structural Dynamics and Conformational Analysis
Crystallographic Insights
X-ray diffraction studies of related alkaloids (e.g., crassicauline A) reveal that the A/E-ring system adopts twisted-chair/twisted-chair conformations in free-base forms, whereas protonated salts favor boat/chair configurations . These conformational shifts influence receptor binding; for instance, the twisted-chair form in O(sup 1)-Methyllappaconidine may enhance steric interactions with VSSCs .
Table 2: Conformational States of Norditerpenoid Alkaloids
Compound | Crystal Conformation | Solution Conformation (pH 7.4) |
---|---|---|
O(sup 1)-Methyllappaconidine | Twisted-chair/twisted-chair | Retained twisted boat/chair |
Aconitine HCl | Boat/chair | Protonated chair/chair |
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